1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene is a chemical compound with the molecular formula C9H8Br2F2O2 and a molecular weight of 345.96 g/mol . This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene typically involves multiple steps, including bromination and the introduction of difluoromethoxy and ethoxy groups. The specific synthetic routes and reaction conditions can vary, but a common approach involves the following steps:
Introduction of Difluoromethoxy Group: This step involves the addition of a difluoromethoxy group to the benzene ring.
Introduction of Ethoxy Group: Finally, an ethoxy group is added to the benzene ring.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution and coupling reactions. The difluoromethoxy and ethoxy groups can influence the compound’s reactivity and stability, affecting its behavior in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene include:
1,4-Dibromo-2,2-dimethoxypropane: This compound has similar bromine and methoxy groups but differs in its overall structure and applications.
1,4-Dibromo-2-fluoromethoxybenzene: This compound lacks the ethoxy group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of bromine, difluoromethoxy, and ethoxy groups, which provide a distinct set of reactivity and applications compared to its analogs.
Eigenschaften
Molekularformel |
C9H8Br2F2O2 |
---|---|
Molekulargewicht |
345.96 g/mol |
IUPAC-Name |
1,4-dibromo-2-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C9H8Br2F2O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI-Schlüssel |
DBNGEJAIROKXIC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1OC(F)F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.